4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
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Overview
Description
4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position and an isopropyl group at the 2nd position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4-chloropyrimidine with a suitable amine or amide in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-D]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Uniqueness
4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2nd position and the chlorine atom at the 4th position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H14ClN3/c1-6(2)10-13-8-3-4-12-5-7(8)9(11)14-10/h6,12H,3-5H2,1-2H3 |
InChI Key |
HGLMOIDJOLDXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(CNCC2)C(=N1)Cl |
Origin of Product |
United States |
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